molecular formula C5H3IN2S B8128584 5-Amino-4-iodothiophene-2-carbonitrile

5-Amino-4-iodothiophene-2-carbonitrile

Cat. No.: B8128584
M. Wt: 250.06 g/mol
InChI Key: SYADFBBDACGTQD-UHFFFAOYSA-N
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Description

5-Amino-4-iodothiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with an amino group, an iodine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-iodothiophene-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene derivatives, which are readily available or can be synthesized through various methods.

    Iodination: The thiophene ring is iodinated using iodine or iodine monochloride in the presence of a suitable oxidizing agent.

    Amination: The iodinated thiophene undergoes amination using ammonia or an amine source under appropriate conditions.

    Nitrile Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-iodothiophene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Amino-4-iodothiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-Amino-4-iodothiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the amino, iodine, and nitrile groups can influence its binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-thiophenecarbonitrile: Lacks the iodine substituent, which can affect its reactivity and applications.

    4-Iodo-2-thiophenecarbonitrile: Lacks the amino group, which can influence its biological activity.

    5-Amino-4-bromothiophene-2-carbonitrile: Similar structure but with a bromine atom instead of iodine, which can alter its chemical properties.

Uniqueness

5-Amino-4-iodothiophene-2-carbonitrile is unique due to the presence of both the amino and iodine substituents on the thiophene ring

Properties

IUPAC Name

5-amino-4-iodothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2S/c6-4-1-3(2-7)9-5(4)8/h1H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYADFBBDACGTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1I)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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